![molecular formula C11H17N3O B1492180 6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol CAS No. 2090882-66-7](/img/structure/B1492180.png)
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol
Overview
Description
Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives have been shown to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Antidepressant and Anxiolytic Activity
These compounds have also been associated with antidepressant and anxiolytic effects . This suggests potential applications in the treatment of mental health disorders such as depression and anxiety.
Anti-hypertensive Activity
Pyridazine derivatives have been found to have anti-hypertensive properties . This means they could be used in the development of drugs to treat high blood pressure.
Anticancer Activity
Some pyridazine derivatives have shown anticancer activity . This suggests they could be used in the development of new cancer treatments.
Antiplatelet Activity
Pyridazine derivatives have been found to have antiplatelet effects . This could make them useful in the prevention of blood clots.
Use in Agrochemicals
Pyridazine derivatives are also known to be used in agrochemicals . They could be used in the development of new pesticides or herbicides.
Cardiovascular Drugs
Initially, pyridazinone, a derivative of pyridazine, was exploited in search of cardiovascular drugs . This indicates potential applications in the treatment of heart diseases.
Synthesis of Complex Compounds
Pyridazinone has been utilized as a part of various complex compounds, and these compounds exhibited diversified pharmacological activities . This suggests that “6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol” could be used as a building block in the synthesis of a wide range of biologically active compounds.
properties
IUPAC Name |
3-(2-ethylpiperidin-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-9-5-3-4-8-14(9)10-6-7-11(15)13-12-10/h6-7,9H,2-5,8H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVGRBLTQPUUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethylpiperidin-1-yl)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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